molecular formula C17H25N3O7S B2824431 N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872862-92-5

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2824431
CAS No.: 872862-92-5
M. Wt: 415.46
InChI Key: CHIGSCQKZNPHJG-UHFFFAOYSA-N
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Description

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of methoxyethyl and methoxyphenyl groups, which contribute to its distinctive chemical behavior.

Scientific Research Applications

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyethylamine with oxalyl chloride to form an oxalamide intermediate. This intermediate is then reacted with 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyethyl)-N2-((3-(4-methoxyphenyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(2-methoxyethyl)-N2-((3-(4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)ethyl)oxalamide

Uniqueness

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-25-11-8-18-16(21)17(22)19-12-15-20(9-3-10-27-15)28(23,24)14-6-4-13(26-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGSCQKZNPHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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